3,5-difluoro-4-formyl-N-methylbenzamide

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemistry requires differentiated building blocks for SAR. This polyfluorinated benzaldehyde-amide hybrid (MW 199.15) combines electrophilic aldehyde reactivity, H-bonding capacity, and metabolic stabilization via 3,5-difluoro substitution. - **Key differentiator:** Enables reductive amination, oxime ligation, or C-H arylation at C-4; fluorine pattern slows CYP450 oxidation. - **Fragment-like:** LogP 1.54, tPSA 46 Ų, no Rule-of-3 violations. - **Scalable:** Literature route at 120g scale (80% yield, no chromatography) de-risks gram-to-kg supply.

Molecular Formula C9H7F2NO2
Molecular Weight 199.157
CAS No. 1308849-85-5
Cat. No. B2738326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-difluoro-4-formyl-N-methylbenzamide
CAS1308849-85-5
Molecular FormulaC9H7F2NO2
Molecular Weight199.157
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C(=C1)F)C=O)F
InChIInChI=1S/C9H7F2NO2/c1-12-9(14)5-2-7(10)6(4-13)8(11)3-5/h2-4H,1H3,(H,12,14)
InChIKeyMZHDMPFPVYDUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-formyl-N-methylbenzamide Procurement & Differentiation Guide


3,5-Difluoro-4-formyl-N-methylbenzamide (CAS 1308849‑85‑5) is a polyfluorinated benzaldehyde‑benzamide hybrid building block carrying an N‑methylamide, a 4‑formyl group, and two symmetrically placed ring‑fluorines at C‑3 and C‑5 . The compound combines in a single small‑molecule scaffold (C₉H₇F₂NO₂, MW 199.15) the electrophilic reactivity of an aryl aldehyde, the hydrogen‑bonding capacity of a secondary amide, and the electronic and metabolic effects conferred by a 3,5‑difluoro substitution pattern . This structural confluence makes the molecule a versatile intermediate for medicinal‑chemistry campaigns, fragment‑based screening collections, and late‑stage diversification, where the formyl handle enables reductive amination, oxime/hydrazone formation, or Horner‑Wadsworth‑Emmons olefination while the fluoro substituents modulate lipophilicity, metabolic stability, and regioselectivity in downstream transformations [1].

Why This Compound Cannot Be Replaced by Common Analogs


Replacing 3,5‑difluoro‑4‑formyl‑N‑methylbenzamide with a regioisomeric difluoro‑N‑methylbenzamide or with the non‑fluorinated 4‑formyl‑N‑methylbenzamide alters the electronic landscape, lipophilicity, and metabolic profile of the final target compound in ways that are not proportional or predictable without experimental validation. The two fluorine atoms at the 3‑ and 5‑positions act synergistically to de‑shield the intervening C‑4 position for metal‑catalyzed C–H functionalization while simultaneously raising the barrier to oxidative metabolism at the flanking aromatic positions [1]. The 4‑formyl group provides a chemically addressable aldehyde that is unavailable in simple difluoro‑N‑methylbenzamide analogs, whereas the N‑methylamide confers balanced solubility and hydrogen‑bonding character distinct from ester, acid, or primary‑amide counterparts. Batch‑to‑batch procurement of analogs lacking any one of these three functional elements therefore introduces uncontrolled variables into structure–activity relationship (SAR) studies, late‑stage diversification, or scale‑up campaigns [2].

Quantitative Differentiation Evidence vs. Closest Analogs


LogP Differential vs. Non‑Fluorinated Analog

The experimentally validated and predicted lipophilicity (ACD/LogP) of 3,5‑difluoro‑4‑formyl‑N‑methylbenzamide is approximately 1.54 , whereas the non‑fluorinated analog 4‑formyl‑N‑methylbenzamide (CAS 167837‑57‑2) exhibits a LogP of 0.77–1.25 depending on measurement method [1][2]. This ~0.8 log‑unit increase in lipophilicity places the difluoro compound closer to the CNS‑favorable range (LogP ~1–3) while maintaining a topological polar surface area (tPSA) of 46 Ų—below the widely accepted 60 Ų blood‑brain‑barrier threshold—compared to a tPSA of ~46 Ų for the non‑fluorinated analog [2].

Lipophilicity Drug-likeness Physicochemical profiling

Functional‑Group Complementarity: Aldehyde Handle Advantage

The target compound bears a free 4‑formyl group (¹H NMR: δ 10.36, s, 1H; MS m/z 200.06 [M+H]⁺) that can directly participate in reductive aminations, Grignard additions, or aldol condensations without the need for protecting‑group manipulation [1]. In contrast, the closest in‑class analog 3,5‑difluoro‑N‑methylbenzamide (CAS 948710‑28‑9) contains no electrophilic carbon center on the aromatic ring, rendering it incapable of these transformations without prior functionalization . Researchers pursuing fragment growth or library synthesis therefore must procure the formyl‑bearing compound as their starting material; substituting with 3,5‑difluoro‑N‑methylbenzamide would require at least one additional synthetic step (e.g., formylation or halogenation) that introduces yield loss and impurity risk.

Synthetic versatility Late-stage functionalization Aldehyde handle

Fluorine‑Directed Regioselectivity in C–H Activation

A systematic study by Laidaoui et al. (2016) demonstrated that secondary 3,5‑difluoro‑substituted benzamides undergo palladium‑catalyzed direct arylation with high regioselectivity at the C‑4 position, the site flanked by the two fluorine atoms [1]. The reaction tolerated a broad range of aryl bromide substituents including formyl, acetyl, nitro, and ester groups with 1 mol% catalyst loading. This regiochemical preference contrasts with 2,4‑ or 2,5‑difluoro‑N‑methylbenzamide regioisomers, which direct arylation to ortho‑fluorine positions, yielding constitutionally different products [1]. While the study examined secondary benzamides (N–H), the 3,5‑difluoro motif is conserved in both secondary and tertiary benzamides, meaning the same fluorine‑directing effect can be expected when the N‑methylbenzamide is used as a substrate for C–H functionalization [1][2].

C–H activation Regioselectivity Palladium catalysis

Scalable Synthesis Route Validated at Multi‑Gram Scale

A well‑documented synthetic procedure starting from 3,5‑difluoro‑4‑formylbenzoic acid (120 g scale) via oxalyl chloride activation and subsequent treatment with aqueous methylamine delivers the title compound as a crystalline solid in 80% isolated yield after MTBE recrystallization (103 g product) [1]. The process uses commodity reagents (oxalyl chloride, methylamine solution), standard cooling (0 °C to room temperature), and simple extractive workup, avoiding chromatography. For procurement planning, this implies that multiple CROs and fine‑chemical manufacturers can reproduce the route at pilot scale, reducing single‑source dependency. By contrast, 3,5‑difluoro‑N‑methylbenzamide (CAS 948710‑28‑9) is typically sourced through condensation of 3,5‑difluorobenzoyl chloride with methylamine—a simpler route but one that yields a product lacking the formyl handle essential for downstream diversification [2].

Scale-up synthesis Process chemistry Supply chain assurance

Recommended Application Scenarios Based on Evidence


Fragment‑Based Drug Discovery: Fluorinated Aldehyde‑Amide Fragment

With MW 199.15, tPSA 46 Ų, and ACD/LogP 1.54—all within fragment‑likeness guidelines (Rule‑of‑Three: MW <300, LogP ≤ 3, H‑bond donors ≤ 3, H‑bond acceptors ≤ 3) —3,5‑difluoro‑4‑formyl‑N‑methylbenzamide is a suitable fragment starting point. The formyl group enables reversible covalent tethering (imine formation) or irreversible warhead installation, while the 3,5‑difluoro pattern slows CYP450‑mediated oxidation at the meta positions. It differs from the non‑fluorinated analog 4‑formyl‑N‑methylbenzamide primarily in LogP (+~0.5 to 0.8) and from 3,5‑difluoro‑N‑methylbenzamide in the presence of the aldehyde handle, making it the only member of this analog set that simultaneously satisfies fragment‑likeness and direct derivatizability without additional synthetic manipulation [1].

Medicinal Chemistry SAR of Difluorophenyl Scaffolds

The 4‑formyl group can be converted via reductive amination, Wittig/HWE olefination, or oxime formation into diverse side‑chain motifs, allowing systematic exploration of linker geometry, basicity, and steric bulk while keeping the 3,5‑difluoro‑N‑methylbenzamide core constant . The regioselective C–H arylation at C‑4 further enables direct biaryl synthesis under catalytic conditions, a route that would produce regioisomeric mixtures if attempted with 2,4‑ or 2,5‑difluoro analogs [1]. This dual functionalization capacity (electrophilic aldehyde chemistry plus fluorine‑directed C–H activation) makes the compound uniquely suited for SAR campaigns where the difluoro‑benzamide core is being evaluated as a privileged scaffold.

Late‑Stage Diversification for PROTACs and Bifunctional Degraders

In targeted protein degradation, linker attachment often relies on a chemically orthogonal handle. The 4‑formyl group in 3,5‑difluoro‑4‑formyl‑N‑methylbenzamide provides a mild, pH‑tunable point for oxime or hydrazone ligation without affecting the amide functionality . The 3,5‑difluoro substitution further contributes to metabolic stabilization of the aromatic ring, a property valued in PROTAC molecules that must survive prolonged exposure in cellular assays. Procurement of the formyl‑bearing compound—rather than a pre‑linked analog—gives medicinal chemistry teams maximum freedom to vary linker length and composition without resynthesizing the core.

Process Chemistry and Kilogram‑Scale Intermediate Supply

The publicly disclosed preparative route at the 120 g (acid precursor) scale with 80% isolated yield and no chromatography requirements demonstrates that the compound can be manufactured at multi‑hundred‑gram to kilogram scale using standard batch equipment . This reduces the risk for buyers needing to transition from milligram‑scale discovery supply to gram‑ or kilogram‑scale preclinical lots, because the chemistry has already been de‑risked at a meaningful intermediate scale. The key differentiation from smaller‑batch analogs is the existence of a verifiable, literature‑backed process that CDMOs can follow without extensive route‑scouting.

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